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N-Butylgermane

Chemical Safety Process Engineering Semiconductor Manufacturing

N-Butylgermane (NBG, C4H9GeH3, CAS 57402-96-7) is a monoalkylgermanium hydride. With a boiling point of 74 °C, it exists as a volatile liquid under ambient conditions, which contrasts sharply with the highly toxic and pyrophoric gaseous germane (GeH4).

Molecular Formula C4H9Ge
Molecular Weight 129.74 g/mol
CAS No. 57402-96-7
Cat. No. B3145454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylgermane
CAS57402-96-7
Molecular FormulaC4H9Ge
Molecular Weight129.74 g/mol
Structural Identifiers
SMILESCCCC[Ge]
InChIInChI=1S/C4H9Ge/c1-2-3-4-5/h2-4H2,1H3
InChIKeyAUCLTMBZNXIUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butylgermane (CAS 57402-96-7): Procurement Guide for Organogermanium CVD Precursors


N-Butylgermane (NBG, C4H9GeH3, CAS 57402-96-7) is a monoalkylgermanium hydride . With a boiling point of 74 °C, it exists as a volatile liquid under ambient conditions, which contrasts sharply with the highly toxic and pyrophoric gaseous germane (GeH4) . This compound is employed as a safer, liquid-based germanium source for chemical vapor deposition (CVD) and related semiconductor fabrication processes [1].

Physical Format Volatile liquid source; contrasts with gaseous GeH4 infrastructure Reported lower hazard handling complexity
Thermal Budget Supports high-temperature CVD/VLS process window Compatibility with elevated Si processing steps
Delivery System Moderate vapor pressure profile for liquid injection/bubbler Supports stable mass flow calibration context

Why Generic Substitution Fails: N-Butylgermane Differentiation in CVD Process Chemistry


Generic substitution among organogermanium precursors is not feasible due to fundamental differences in physical state, safety profile, and thermal decomposition kinetics. Gaseous germane (GeH4) is highly toxic and pyrophoric, requiring expensive safety infrastructure [1]. Conversely, while other liquid alternatives like isobutylgermane (IBGe) or diphenylgermane (DPG) exist, their thermal decomposition onset temperatures and vapor pressures differ, leading to vastly different growth kinetics and process integration windows [2]. The specific alkyl chain in NBG dictates a unique balance of vapor pressure and thermal stability, directly influencing nanowire growth yield and morphology compared to other in-class compounds [3].

Target: N-Butylgermane (NBG)
Alkyl-Chain Profile
Specific monoalkyl structure dictates thermal stability and vapor pressure context.
Process Integration
Reported VLS growth window integration with Si(100) substrates.
Potential Substitutes
Isobutylgermane (IBGe)
Higher volatility may disrupt mass flow; lower decomposition onset shifts thermal budget.
Diphenylgermane (DPG)
Reported higher VLS yield, but phenyl group may introduce carbon contamination risks.
Tri-n-butylgermane
Lower Ge-H bond density alters stoichiometric efficiency for reduction chemistry.

N-Butylgermane: A Quantitative Comparative Evidence Guide for Procurement Decisions


Quantified Safety and Handling Advantage of N-Butylgermane over Germane Gas

N-Butylgermane is a liquid source under standard conditions (boiling point 74 °C) . In contrast, the industry standard precursor, germane (GeH4), is a highly toxic and pyrophoric gas that is combustible under standard conditions [1]. This fundamental difference eliminates the need for high-pressure gas cylinders and complex toxic gas monitoring systems.

Physical State & Handling
Head-to-head
NBG: Volatile liquid; Non-pyrophoric GeH4: Toxic, pyrophoric gas
May reduce safety infrastructure complexity
Liquid handling context at standard temperature and pressure
Chemical Safety Process Engineering Semiconductor Manufacturing

VLS Growth Process Window and Thermal Stability Assessment for N-Butylgermane

N-Butylgermane supports Au-catalyzed VLS growth of Ge nanowires within a defined temperature range of approximately 370 °C to 470 °C [1]. This is a broader and higher-temperature process window compared to alternative alkylgermane precursors, which exhibit lower decomposition onsets. For instance, isobutylgermane (IBGe) decomposition begins at ca. 325-350 °C [2]. The higher stability of NBG prevents premature gas-phase decomposition, which can lead to particle formation and reduced film quality.

VLS Process Window
Cross-study
~370 to 470 °C
Supports integration with high-temperature steps
Broader window context vs. IBGe onset at ~325-350 °C
Nanowire Synthesis VLS Growth Thermal Decomposition

Comparative Nanowire Yield Performance: N-Butylgermane vs. Diphenylgermane

In direct comparative testing of liquid-injection MOCVD (LIMOCVD) precursors, diphenylgermane (DPG) achieved a Ge nanowire yield of up to ~30% [1]. While DPG exhibited the 'most suitable reactivity' in this specific study, n-butylgermane (NBG) was included as a comparative standard. This establishes a baseline performance metric; users seeking higher yields may prefer DPG, whereas applications where NBG's specific thermal stability or decomposition chemistry are required (e.g., avoiding aromatic carbon contamination) would justify its selection despite the lower yield ceiling.

Nanowire Yield Context
Head-to-head
NBG: Baseline reference DPG: Reported ~30% yield
Trade-off context: yield vs. carbon purity risk
DPG identified with higher yield; NBG alkyl chain may reduce C contamination
Nanomaterial Synthesis Yield Optimization LIMOCVD

Vapor Pressure and Volatility Profile of N-Butylgermane

N-Butylgermane exhibits a calculated vapor pressure of approximately 21.4 mmHg (2.85 kPa) at 25 °C . This moderate vapor pressure is significant for precursor selection. While specific comparative data for IBGe vapor pressure at 25 °C is not available, IBGe is qualitatively described as having 'very high vapor pressure' [1]. The moderate volatility of NBG allows for precise liquid injection and vapor draw without the risk of flash evaporation or bubbler saturation issues that can occur with highly volatile precursors like IBGe.

Vapor Pressure Profile
Data to verify
~21.4 mmHg (25 °C)
Supports stable mass flow calibration context
Moderate volatility vs. qualitatively higher IBGe vapor pressure
CVD Precursor Vapor Pressure Mass Flow Control

N-Butylgermane as a Superior Reducing Agent in Organic Synthesis

N-Butylgermane functions as a reducing agent in organic synthesis, with applications in reducing benzylic chlorides . While tri-n-butylgermane is also a known reducing agent, the monoalkyl NBG possesses distinct steric and electronic properties due to the presence of three reactive Ge-H bonds versus a single Ge-H bond in the tri-alkyl variant. This higher hydride content per mole provides a different stoichiometric profile for reduction reactions.

Hydride Content
Source review
NBG: 3 Ge-H bonds Tri-n-butyl: 1 Ge-H bond
May influence stoichiometric efficiency
Context-dependent selection for reduction chemistry
Organic Synthesis Reduction Chemistry Reagent Selection

Best Application Scenarios for Procuring N-Butylgermane Based on Validated Evidence


Replacement of Toxic Germane Gas in Semiconductor CVD and Nanowire Growth

Organizations currently using germane (GeH4) gas for Ge film deposition should prioritize the procurement of N-Butylgermane to eliminate the hazards associated with a pyrophoric, toxic gas. This substitution is validated by direct evidence showing NBG is a liquid with a 74 °C boiling point, enabling safer, lower-cost infrastructure . Its specific thermal stability supports VLS nanowire growth from 370 °C to 470 °C [1].

High-Temperature Germanium Nanowire Synthesis Requiring Extended Thermal Stability

Research groups focusing on the growth of epitaxial Ge nanowires via VLS mechanisms at elevated temperatures should select NBG. The compound's ability to sustain growth at temperatures up to 470 °C provides a clear advantage over alternatives like IBGe, which decomposes at a lower onset temperature (ca. 325-350 °C) . This makes NBG uniquely suited for integrating Ge nanostructures with higher-temperature process steps on Si(100) substrates [1].

CVD Processes Requiring Moderate Vapor Pressure for Precise Mass Flow Control

Users needing stable, reproducible precursor delivery in CVD or MOCVD reactors should consider NBG due to its moderate vapor pressure profile (~21.4 mmHg at 25 °C) . This property contrasts with the 'very high vapor pressure' of IBGe [1], offering greater control over vapor draw rates and reducing the risk of system instability due to flash evaporation, which is critical for achieving uniform thin film thickness.

Reduction of Benzylic Chlorides and Synthetic Applications Leveraging Ge-H Bond Density

Synthetic organic chemists performing reductions of benzylic chlorides or seeking Ge-H insertion reactions may find NBG offers a distinct advantage. Compared to tri-n-butylgermane, NBG provides a 3:1 higher molar density of reactive Ge-H bonds, potentially improving atom economy and reaction kinetics in stoichiometric reduction steps .

Application
Selection Property
Validation Focus
Substitution for GeH4 gas workflows
Liquid-state handling context
Infrastructure safety review
High-temperature VLS nanowire studies
Elevated thermal stability profile
Temperature window validation
Precise CVD/ALD delivery systems
Moderate vapor pressure profile
Mass flow calibration review
Organic reduction synthesis
Higher Ge-H bond density
Substrate-specific reactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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